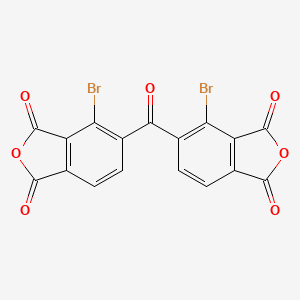
5,5'-Carbonylbis(4-bromo-2-benzofuran-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is a complex organic compound with the molecular formula C17H6Br2O7. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms and a carbonyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) typically involves the bromination of benzofuran derivatives followed by the introduction of a carbonyl group. One common method includes the reaction of 4-bromo-2-benzofuran-1,3-dione with phosgene (COCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form imides or esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substituted Benzofurans: Resulting from nucleophilic substitution.
Imides and Esters: Formed through condensation reactions.
Scientific Research Applications
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) involves its interaction with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzophenonetetracarboxylic Dianhydride: Another benzofuran derivative with similar reactivity.
Phthalic Anhydride: Shares structural similarities but lacks the bromine atoms.
Benzofuran-2,3-dione: A simpler benzofuran derivative with fewer functional groups.
Uniqueness
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is unique due to the presence of both bromine atoms and a carbonyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
95264-66-7 |
|---|---|
Molecular Formula |
C17H4Br2O7 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-bromo-5-(4-bromo-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Br2O7/c18-11-7(3-1-5-9(11)16(23)25-14(5)21)13(20)8-4-2-6-10(12(8)19)17(24)26-15(6)22/h1-4H |
InChI Key |
YICSHMANQZXGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)Br)C(=O)C3=C(C4=C(C=C3)C(=O)OC4=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















